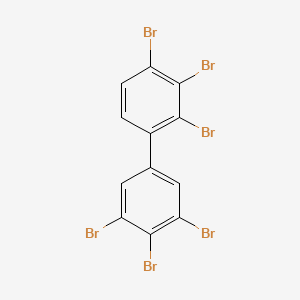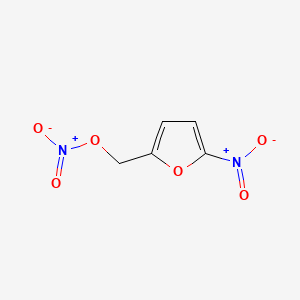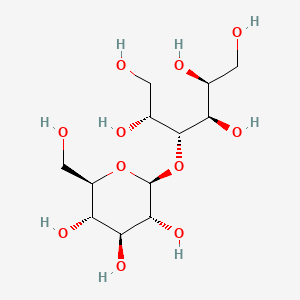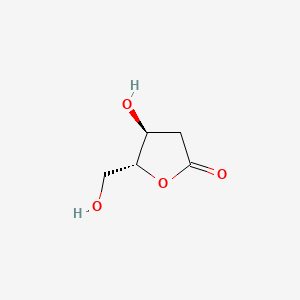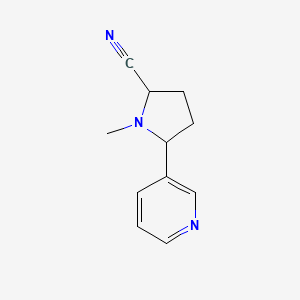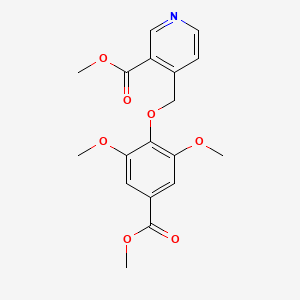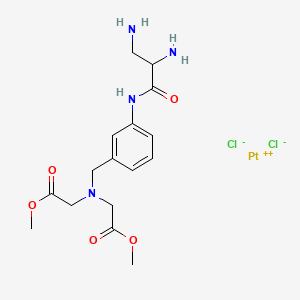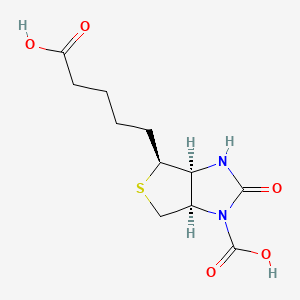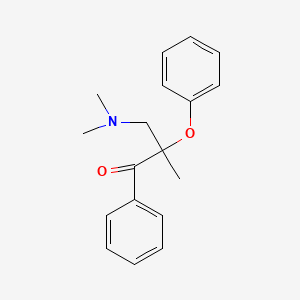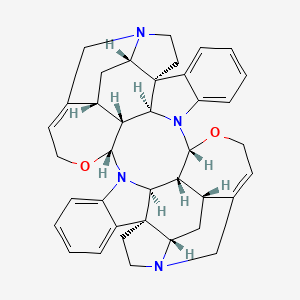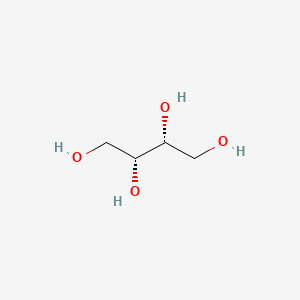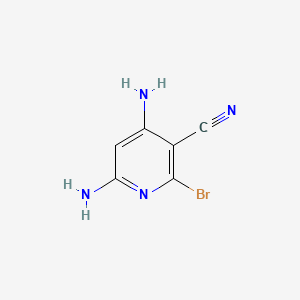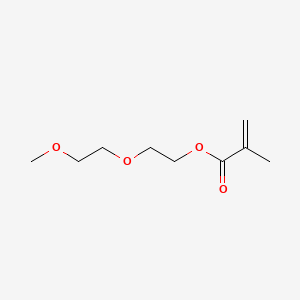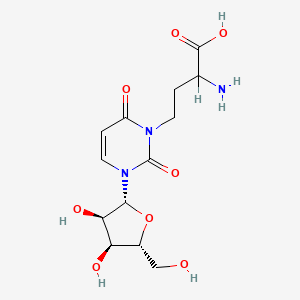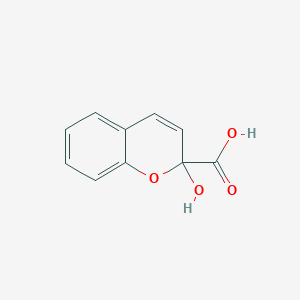
2-Hydroxychromene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxychromene-2-carboxylic acid is a chromenemonocarboxylic acid that consists of chromene bearing carboxy and hydroxy substituents at the 2-position. It is a chromenol and a chromenemonocarboxylic acid. It is a conjugate acid of a 2-hydroxychromene-2-carboxylate.
Applications De Recherche Scientifique
Enzymatic Synthesis and Chiral Resolving Reagents
2-Hydroxychromene-2-carboxylic acid is utilized as a key building block in the enzymatic synthesis of various organic compounds. It also serves as a chiral resolving reagent, highlighting its importance in the preparation of enantiomerically pure 2-hydroxy carboxylic acids. This involves dynamic kinetic resolution of racemic 2-hydroxy carboxylic acids and derivatives by hydrolase enzymes, as well as the asymmetric reduction of α-keto acids and esters by carbonyl reductases (Chen, Wu, & Zhu, 2015).
Metabolic Pathways in Pseudomonads
2-Hydroxychromene-2-carboxylic acid plays a role in the metabolism of naphthalene in pseudomonads. It's formed through the oxidation of 1,2-dihydroxynaphthalene, followed by conversion into 2′-hydroxybenzalpyruvate by inducible enzymes. This demonstrates its role in bacterial metabolic pathways related to hydrocarbon degradation (Barnsley, 1976).
Isomerase Enzyme in Naphthalene Catabolism
In Pseudomonas putida, the enzyme 2-hydroxychromene-2-carboxylic acid isomerase, a class kappa glutathione transferase, is involved in the naphthalene catabolic pathway. It catalyzes the interconversion of 2-hydroxychromene-2-carboxylic acid and trans-o-hydroxybenzylidene pyruvic acid, indicating its significance in bacterial degradation processes (Thompson et al., 2007).
Role in Biodegradation
2-Hydroxychromene-2-carboxylate isomerase, found in cell-free systems from bacteria degrading naphthalenesulfonates, highlights the compound's relevance in biodegradation. The enzyme exhibits activity towards 2-hydroxychromene-2-carboxylate and similar compounds, contributing to environmental bioremediation efforts (Kuhm, Knackmuss, & Stolz, 1993).
Alpha Hydroxylation in Organic Synthesis
The compound is also important in organic synthesis, particularly in the alpha hydroxylation of carboxylic acids. This process is catalyzed by enzymes like α oxidase, showing the compound's utility in creating optically pure 2-hydroxy acids, a crucial step in many synthetic routes (Adam et al., 1998).
Propriétés
Numéro CAS |
60951-26-0 |
|---|---|
Nom du produit |
2-Hydroxychromene-2-carboxylic acid |
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-hydroxychromene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-9(12)10(13)6-5-7-3-1-2-4-8(7)14-10/h1-6,13H,(H,11,12) |
Clé InChI |
LGYIZQLNYONEFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(O2)(C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(O2)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



